molecular formula C22H16N4O2 B5998011 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

Cat. No.: B5998011
M. Wt: 368.4 g/mol
InChI Key: SECSTAJUVLINRG-UHFFFAOYSA-N
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Description

4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[321]OCT-5-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE typically involves a multi-step process. One common method includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing yield and purity. The use of continuous flow reactors and advanced catalytic systems are being explored to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions vary based on the specific reaction conditions but generally include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms in detail.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[32

Properties

IUPAC Name

6-imino-1-methyl-3,8-diphenyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c1-20-17(15-8-4-2-5-9-15)22(14-25,19(26)28-20)21(12-23,13-24)18(27-20)16-10-6-3-7-11-16/h2-11,17-18,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECSTAJUVLINRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C(=N)O1)(C(C(O2)C3=CC=CC=C3)(C#N)C#N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 6
4,4-DICYANO-6-IMINO-1-METHYL-3,8-DIPHENYL-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

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